molecular formula C22H24N2O3S B2389335 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide CAS No. 1111014-34-6

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide

Cat. No.: B2389335
CAS No.: 1111014-34-6
M. Wt: 396.51
InChI Key: WYBDSHXTAVQZNA-UHFFFAOYSA-N
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Description

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with modified functional groups.

Scientific Research Applications

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-2-carboxamide: Similar structure with a different position of the carboxamide group.

    4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylisoquinoline-3-carboxamide: Isoquinoline core instead of quinoline.

Uniqueness

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylphenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-5-24(6-2)22(25)19-14-23-20-10-8-7-9-18(20)21(19)28(26,27)17-12-15(3)11-16(4)13-17/h7-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBDSHXTAVQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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